molecular formula C22H24F3N3O2S B2418682 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine CAS No. 691869-01-9

2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine

Numéro de catalogue: B2418682
Numéro CAS: 691869-01-9
Poids moléculaire: 451.51
Clé InChI: ZUULWKYTQSSKOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C22H24F3N3O2S and its molecular weight is 451.51. The purity is usually 95%.
BenchChem offers high-quality 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

6,7-dimethoxy-2-(2-methylpropylsulfanyl)-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2S/c1-13(2)12-31-21-27-17-10-19(30-4)18(29-3)9-16(17)20(26)28(21)11-14-6-5-7-15(8-14)22(23,24)25/h5-10,13,26H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUULWKYTQSSKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC(=CC=C3)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine is a member of the quinazolinimine family, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20F3N2O2S\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_2\text{O}_2\text{S}

This structure includes significant functional groups that contribute to its biological properties.

Biological Activity Overview

Research indicates that quinazolinimine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties.
  • Antimicrobial Properties : Certain analogs have been tested against various bacterial strains.

Antitumor Activity

In various studies, quinazolinimine derivatives have been evaluated for their antitumor activity. For instance, compounds similar to 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine were tested on human cancer cell lines using MTS cytotoxicity assays. These studies typically reveal IC50 values indicating the concentration required to inhibit cell viability by 50%.

CompoundCell LineIC50 (µM)Reference
Quinazolinimine AA549 (Lung)5.13 ± 0.97
Quinazolinimine BHCC827 (Lung)6.26 ± 0.33
Quinazolinimine CNCI-H358 (Lung)1.73 ± 0.01

These results suggest that modifications to the quinazolinimine structure can enhance antitumor efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinimine derivatives has also been explored. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)Reference
Quinazolinimine D80.630.6
Quinazolinimine E70.098.6

These data indicate that specific derivatives may selectively inhibit COX-2, making them suitable candidates for further development as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of quinazolinimines were assessed against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain compounds possess significant antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Quinazolinimine FE. coli12.5
Quinazolinimine GS. aureus25

These findings support the potential use of these compounds as antimicrobial agents in clinical settings.

Case Studies

Several case studies highlight the efficacy of quinazolinimine derivatives in preclinical models:

  • Study on Lung Cancer Cells : A study evaluated the effects of a related compound on A549 lung cancer cells using both 2D and 3D culture systems, revealing enhanced cytotoxicity in the 2D model with an IC50 value of 6.75 µM .
  • Inflammation Model : In a carrageenan-induced rat paw edema model, a quinazolinimine derivative demonstrated significant reduction in inflammation comparable to celecoxib at doses ranging from 10 to 50 mg/kg .

Q & A

Q. What are the key structural features of 2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine that influence its chemical reactivity?

The compound’s reactivity is governed by its quinazolinimine core, which includes a fused bicyclic system and an imine group susceptible to hydrolysis under acidic/basic conditions . The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing substituent, modulating nucleophilic attack at adjacent positions . The isobutylsulfanyl and benzyl groups contribute steric effects and influence solubility, impacting reaction pathways in synthetic modifications.

Q. How can researchers validate the purity and structural integrity of this compound after synthesis?

Methodological approaches include:

  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold for biological assays) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and detect byproducts .
  • Mass Spectrometry (MS) for molecular weight verification .
    Cross-referencing with synthetic intermediates (e.g., analogs in ’s table) ensures structural consistency .

Intermediate Questions

Q. What synthetic strategies are recommended for introducing modifications to the quinazolinimine core?

Key steps involve:

  • Protection of reactive sites : Use tert-butyldimethylsilyl (TBS) groups to shield methoxy or sulfanyl moieties during functionalization .
  • Suzuki-Miyaura coupling : For aryl/heteroaryl substitutions at the benzyl position, as demonstrated in related quinazoline derivatives .
  • Reductive amination : To modify the imine group while preserving the bicyclic core .
    Optimization requires monitoring reaction kinetics via TLC and adjusting catalysts (e.g., Pd(OAc)₂ for cross-coupling reactions) .

Q. How do substituent variations (e.g., isobutylsulfanyl vs. benzylsulfanyl) affect biological activity in quinazolinimine analogs?

Comparative studies (e.g., ’s table) show:

  • Isobutylsulfanyl : Enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Trifluoromethylbenzyl : Increases metabolic stability due to -CF₃’s resistance to oxidative degradation .
    Bioactivity profiling (e.g., MIC assays against S. aureus) should be paired with computational docking to correlate substituent effects with target binding .

Advanced Questions

Q. What experimental design considerations are critical for resolving contradictions in reported bioactivity data for quinazolinimine derivatives?

Address discrepancies via:

  • Standardized assay protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times may skew results .
  • Dose-response validation : Use IC₅₀/EC₅₀ curves to confirm activity thresholds across independent replicates .
  • Meta-analysis : Cross-reference with structurally analogous compounds (e.g., 6,7-dimethoxy-2-[4-(trifluoromethyl)benzyl]sulfanyl-4(3H)-quinazolinimine) to identify trends in substituent-activity relationships .

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

Strategies include:

  • Catalyst screening : Test Pd-based catalysts (e.g., XPhos vs. SPhos) for cross-coupling efficiency .
  • Solvent optimization : Use dioxane/water mixtures to enhance solubility of boronic acid intermediates .
  • Temperature control : Maintain 102°C for SeO₂-mediated oxidations to minimize side reactions .
    Yield tracking at each step (e.g., via LC-MS) identifies bottlenecks .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

Apply the IMPACT framework () to model:

  • Partition coefficients (LogP) : Predict bioaccumulation potential using software like EPI Suite .
  • Degradation pathways : Simulate hydrolysis/oxidation products via density functional theory (DFT) .
    Validate models with experimental data (e.g., HPLC-MS for degradation intermediates) .

Methodological Integration Questions

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

  • Transcriptomics : Identify differentially expressed genes in treated vs. untreated cells (e.g., RNA-seq) .
  • Proteomics : Use SILAC labeling to quantify target protein binding .
  • Metabolomics : Track metabolic shifts via LC-MS/MS, focusing on pathways linked to quinazoline toxicity .
    Data integration tools (e.g., Cytoscape) map interactions between omics layers .

Q. What in vivo models are appropriate for assessing the compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

  • Rodent models : Measure plasma half-life and tissue distribution via LC-MS .
  • Zebrafish embryos : Screen for developmental toxicity at early stages .
  • Dose extrapolation : Use allometric scaling to predict human-equivalent doses .

Contradiction Resolution & Validation

Q. How should researchers address conflicting data on the compound’s stability under physiological conditions?

  • Accelerated stability studies : Expose the compound to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
  • Degradant identification : Use HR-MS/MS to characterize breakdown products and propose degradation pathways .
  • Comparative studies : Benchmark against stable analogs (e.g., 6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine) .

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